molecular formula C11H12FN5O B2908319 N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)propionamide CAS No. 921059-79-2

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)propionamide

Cat. No.: B2908319
CAS No.: 921059-79-2
M. Wt: 249.249
InChI Key: JNQBKHQTQDFOTI-UHFFFAOYSA-N
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Description

N-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)propionamide is a tetrazole-based compound characterized by a 4-fluorophenyl substituent at the N1 position of the tetrazole ring and a propionamide group attached via a methyl linker. Tetrazoles are heterocyclic aromatic compounds with a five-membered ring containing four nitrogen atoms, known for their metabolic stability, hydrogen-bonding capacity, and applications in pharmaceuticals and energetic materials.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN5O/c1-2-11(18)13-7-10-14-15-16-17(10)9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQBKHQTQDFOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=NN=NN1C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)propionamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-fluorobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions.

    Introduction of the Propionamide Group: The resulting 4-fluorophenyl tetrazole is then reacted with propionyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the tetrazole ring.

    Reduction: Reduced forms of the compound, potentially altering the tetrazole ring.

    Substitution: Substituted tetrazole derivatives with various functional groups.

Scientific Research Applications

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)propionamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)propionamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their differentiating features are summarized below:

Compound Name/ID Molecular Formula Substituents/Functional Groups Synthesis Yield Key Properties/Applications Reference
Target Compound C₁₁H₁₁FN₅O 4-Fluorophenyl, propionamide Not reported Potential drug candidate
Methyl 1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoate (8) C₃₄H₂₇N₆O₂Cl 2-Chlorotrityl, methyl ester, imidazole 90% High yield, ester functionality
1-[[1-(1H-Tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoic acid (11) C₁₄H₁₃N₅O₂ Propanoic acid, imidazole 88% Polar, water-soluble derivative
N-(1-((1H-Tetrazol-5-yl)methyl)-1H-tetrazole-5 (4H)-alkylene)nitramine (49) C₃H₄N₁₀O₂ Nitramine, dual tetrazole rings 65% Energetic material, nitration
N-(2-((1H-Tetrazol-5-yl)methyl)-4-fluorophenyl)-2,6-dichloro-4-fluoroaniline (3d) C₁₄H₉Cl₂F₂N₅ 2,6-Dichloro-4-fluoroaniline, tetrazole Not reported Diclofenac analog, HRMS-validated

Key Observations:

Functional Groups and Solubility: The target compound’s propionamide group balances polarity and lipophilicity, offering advantages in membrane permeability compared to the more polar propanoic acid derivative (11, 88% yield) . Methyl esters (e.g., compound 8, 90% yield) exhibit lower solubility but may enhance bioavailability in hydrophobic environments .

In contrast, chlorotrityl groups (compound 8) introduce steric bulk and alter electronic density .

Applications:

  • Nitramine derivatives (e.g., compound 49, 65% yield) are tailored for energetic materials due to their high nitrogen content and thermal stability .
  • Diclofenac analogs (e.g., 3d) highlight pharmaceutical relevance, with HRMS validation ensuring structural accuracy (-4.2 mmu error) .

Spectroscopic and Analytical Data

  • HRMS Validation: Compound 3d’s HRMS-ESI data (m/z 336.0171 vs. calc. 336.0219) underscores the precision required for characterizing halogenated tetrazoles.
  • NMR Trends: Methyl proton signals (e.g., δ 3.65–3.78 ppm in compounds 8–12 ) are consistent across esters and acids, while aromatic protons vary with substituent electronic effects.

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